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Compound of Interest

Compound Name: 3-Pyridinemethanol

Cat. No.: B1662793 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Pyridinemethanol, also known as nicotinyl alcohol, is a versatile organic compound

featuring a pyridine ring substituted with a hydroxymethyl group at the 3-position.[1][2][3] This

structure imparts both aromatic and primary alcohol characteristics, making it a valuable

building block in the pharmaceutical and agrochemical industries.[2][3] It serves as a precursor

in the synthesis of various bioactive compounds, including vasodilators, antilipemic drugs, and

kinase inhibitors.[1][2][4] Given its importance, rigorous analytical characterization is essential

to ensure its identity, purity, and stability.

This document provides a detailed overview of the key analytical techniques for the

characterization of 3-Pyridinemethanol, complete with experimental protocols and data

presentation.

Analytical Techniques
A multi-technique approach is necessary for the unambiguous characterization of 3-
Pyridinemethanol. The primary methods employed include spectroscopic, chromatographic,

and thermal analyses.

Spectroscopic Techniques

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1662793?utm_src=pdf-interest
https://www.benchchem.com/product/b1662793?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Pyridinemethanol
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6384809.htm
https://www.guidechem.com/encyclopedia/3-pyridinemethanol-dic1641.html
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6384809.htm
https://www.guidechem.com/encyclopedia/3-pyridinemethanol-dic1641.html
https://pubchem.ncbi.nlm.nih.gov/compound/3-Pyridinemethanol
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6384809.htm
https://www.bocsci.com/product/3-pyridinemethanol-cas-100-55-0-52838.html
https://www.benchchem.com/product/b1662793?utm_src=pdf-body
https://www.benchchem.com/product/b1662793?utm_src=pdf-body
https://www.benchchem.com/product/b1662793?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic methods are fundamental for elucidating the molecular structure and confirming

the identity of 3-Pyridinemethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for

structural determination. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen

framework of the molecule.

Mass Spectrometry (MS): MS provides information about the molecular weight and

fragmentation pattern of the compound, confirming its elemental composition. The molecular

ion peak is expected at m/z 109.[1][5]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present

in the molecule. Key vibrational bands for 3-Pyridinemethanol include those for the O-H

stretch of the alcohol, C-H stretches of the aromatic ring, and C=C/C=N ring vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about

the electronic transitions within the pyridine chromophore. It is also a useful tool for

quantitative analysis.

Chromatographic Techniques
Chromatographic methods are essential for assessing the purity of 3-Pyridinemethanol and

for quantifying it in various matrices.

Gas Chromatography (GC): GC is well-suited for analyzing volatile compounds like 3-
Pyridinemethanol. Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer

(MS), it can effectively separate and quantify the analyte from volatile impurities.[6][7]

High-Performance Liquid Chromatography (HPLC): HPLC is a robust technique for purity

determination and assay. Reversed-phase HPLC with UV detection is commonly employed.

Due to the hydrophilic nature of 3-Pyridinemethanol, specific columns or mobile phase

modifiers may be needed to achieve optimal separation.[8]

Thermal Analysis
Thermal analysis techniques are used to evaluate the physical properties and stability of 3-
Pyridinemethanol as a function of temperature.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1662793?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/3-Pyridinemethanol
https://m.chemicalbook.com/SpectrumEN_100-55-0_1HNMR.htm
https://www.benchchem.com/product/b1662793?utm_src=pdf-body
https://www.benchchem.com/product/b1662793?utm_src=pdf-body
https://www.benchchem.com/product/b1662793?utm_src=pdf-body
https://www.benchchem.com/product/b1662793?utm_src=pdf-body
https://www.osha.gov/sites/default/files/methods/osha-pv2295.pdf
https://www.atsdr.cdc.gov/toxprofiles/tp52-c6.pdf
https://www.benchchem.com/product/b1662793?utm_src=pdf-body
https://helixchrom.com/applications/hplc-method-for-analysis-of-pyridine-and-three-isomers-of-aminopyridine-on-amaze-hd-column/
https://www.benchchem.com/product/b1662793?utm_src=pdf-body
https://www.benchchem.com/product/b1662793?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662793?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and

heat of fusion. While a study on the isomeric 4-pyridinemethanol showed a melting point of

325.12 K, 3-pyridinemethanol exists as a liquid at room temperature with a reported

melting point of -7 °C.[4][9][10]

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a

function of temperature, providing information about its thermal stability and decomposition

profile.

Data Presentation
The following tables summarize the expected quantitative data from the analytical

characterization of 3-Pyridinemethanol.

Table 1: NMR Spectral Data for 3-Pyridinemethanol

Parameter
¹H NMR (CDCl₃) Chemical

Shift (ppm)[5]
¹H NMR (DMSO-d₆)

Chemical Shift (ppm)[5]

H-2 ~8.44 ~8.55

H-4 ~7.71 ~7.90

H-5 ~7.26 ~7.42

H-6 ~8.36 ~8.70

-CH₂- ~4.67 ~4.69

-OH ~5.53 ~5.58

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: Key Mass Spectrometry Fragments for 3-Pyridinemethanol
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m/z Relative Intensity Proposed Fragment

109 100.0 [M]⁺ (Molecular Ion)

108 94.9 [M-H]⁺

80 88.3 [M-CHO]⁺

53 34.4 [C₄H₃N]⁺

Source: Data compiled from NIST Mass Spectrometry Data Center.[1][5]

Table 3: Characteristic IR Absorption Bands for 3-Pyridinemethanol

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)

O-H Stretching (broad) 3100 - 3500

C-H (Aromatic) Stretching 3000 - 3100

C-H (Aliphatic) Stretching 2850 - 3000

C=N, C=C Ring Stretching 1400 - 1600

C-O Stretching 1000 - 1250

Note: These are general ranges; specific peak positions can be found in reference spectra.[1]

Table 4: Physical and Chromatographic Properties
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Parameter Value

Molecular Formula C₆H₇NO[1]

Molecular Weight 109.13 g/mol [1]

Boiling Point 154 °C / 28 mmHg[11]

Density 1.124 g/mL at 25 °C[11]

Refractive Index (n20/D) 1.545[11]

GC Retention Time Analyte-specific, depends on method

HPLC Retention Time Analyte-specific, depends on method

Mandatory Visualizations
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Caption: Workflow for the analytical characterization of 3-Pyridinemethanol.
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Caption: Relationship between techniques and the data they provide.

Experimental Protocols
Protocol 1: Purity Determination by HPLC
This protocol outlines a general method for determining the purity of 3-Pyridinemethanol using

reversed-phase HPLC with UV detection.

Instrumentation:

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents and Materials:

Acetonitrile (HPLC grade).

Water (HPLC grade).
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Ammonium acetate or phosphate buffer.

3-Pyridinemethanol reference standard and sample.

Chromatographic Conditions:

Mobile Phase A: 10 mM Ammonium acetate buffer, pH adjusted to 6.5.

Mobile Phase B: Acetonitrile.

Gradient: 5% B to 40% B over 15 minutes, hold at 40% B for 5 minutes, then return to

initial conditions.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: 260 nm.

Injection Volume: 10 µL.

Procedure:

1. Standard Preparation: Accurately weigh and dissolve the 3-Pyridinemethanol reference

standard in the mobile phase A to prepare a stock solution of 1.0 mg/mL. Prepare working

standards by serial dilution (e.g., 0.1, 0.05, 0.01 mg/mL).

2. Sample Preparation: Prepare the sample solution by dissolving it in mobile phase A to a

final concentration of approximately 0.1 mg/mL.

3. Analysis: Equilibrate the column with the initial mobile phase composition for at least 30

minutes. Inject the standard solutions to generate a calibration curve, followed by the

sample solutions.

4. Data Processing: Determine the retention time of the main peak from the standard

injection. Calculate the purity of the sample by the area percent method (Area of main

peak / Total area of all peaks) x 100%.
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Protocol 2: Analysis by Gas Chromatography (GC)
This protocol describes a general method for the analysis of 3-Pyridinemethanol using GC

with a Flame Ionization Detector (FID).[6]

Instrumentation:

Gas chromatograph equipped with an autosampler, split/splitless injector, and FID.

Capillary column suitable for polar compounds (e.g., Stabilwax-DB, 60 m x 0.32 mm i.d.,

1.0 µm film thickness).[6]

Reagents and Materials:

Methanol or Dichloromethane (GC grade, for sample dissolution).

Helium or Nitrogen (High purity, as carrier gas).

3-Pyridinemethanol reference standard and sample.

GC Conditions:

Injector Temperature: 250 °C.

Detector Temperature: 280 °C.

Carrier Gas Flow: 1.5 mL/min (constant flow).

Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, ramp at 10

°C/min to 220 °C, hold for 5 minutes.

Injection Volume: 1 µL.

Split Ratio: 50:1.

Procedure:

1. Standard Preparation: Prepare a stock solution of 3-Pyridinemethanol reference

standard in methanol at a concentration of 1.0 mg/mL. Prepare a series of working
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standards by dilution.

2. Sample Preparation: Dissolve the sample in methanol to a concentration of approximately

1.0 mg/mL.

3. Analysis: Inject the standards to verify system suitability and generate a calibration curve.

Inject the sample solution for analysis.

4. Data Processing: Identify the peak corresponding to 3-Pyridinemethanol based on the

retention time of the standard. Quantify impurities based on their peak areas relative to the

main peak.

Protocol 3: Structural Characterization by NMR, MS, and
IR

¹H and ¹³C NMR Spectroscopy:

Dissolve approximately 5-10 mg of the sample in 0.7 mL of a deuterated solvent (e.g.,

CDCl₃ or DMSO-d₆) in an NMR tube.

Acquire the ¹H spectrum, followed by the ¹³C spectrum, on a 300 MHz or higher field NMR

spectrometer.

Process the data (Fourier transform, phase correction, baseline correction) and integrate

the peaks. Assign the chemical shifts to the respective protons and carbons in the

molecule.

Mass Spectrometry:

Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent (e.g.,

methanol or acetonitrile).

Introduce the sample into the mass spectrometer via direct infusion or through a coupled

GC or LC system.

Acquire the mass spectrum in positive ion mode using an appropriate ionization technique

(e.g., Electron Ionization for GC-MS or Electrospray Ionization for LC-MS).
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Identify the molecular ion peak and analyze the fragmentation pattern to confirm the

structure.

Infrared (IR) Spectroscopy:

For liquid samples, a thin film can be prepared by placing a drop of the sample between

two KBr or NaCl plates.

Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of

the sample directly on the ATR crystal.

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Identify the characteristic absorption bands corresponding to the functional groups of 3-
Pyridinemethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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